Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate
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Overview
Description
Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate is a chemical compound with the molecular formula C9H14LiNO3S It is a lithium salt of 2-(tert-butoxy)pyridine-3-sulfinate, characterized by its unique structural components, including a lithium ion and a tert-butoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate typically involves the reaction of 2-(tert-butoxy)pyridine-3-sulfinic acid with a lithium base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in this synthesis include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is often conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds.
Biology: The compound may be used in biochemical studies to investigate the role of sulfinates in biological systems.
Industry: It can be used in the production of specialty chemicals and materials, including catalysts and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The lithium ion can influence various biochemical pathways, including those involving neurotransmitter regulation and enzyme activity. The tert-butoxy group and pyridine ring contribute to the compound’s reactivity and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3): This compound is used as a reducing agent in organic synthesis, similar to Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate.
Sodium tert-butoxide (NaOtBu): Another tert-butoxy compound used in organic synthesis, particularly in deprotonation and nucleophilic substitution reactions.
Uniqueness
This compound is unique due to its combination of a lithium ion with a tert-butoxy group and a pyridine ring. This structure imparts specific reactivity and stability characteristics that differentiate it from other similar compounds. Its applications in various fields of research and industry further highlight its distinctiveness.
Properties
IUPAC Name |
lithium;2-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.Li/c1-9(2,3)13-8-7(14(11)12)5-4-6-10-8;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRHSVHJRSTODM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC1=C(C=CC=N1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12LiNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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